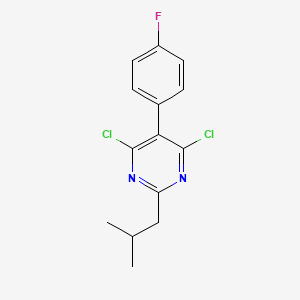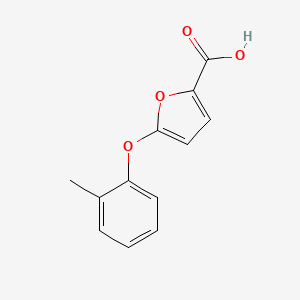
4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine is a chemical compound with the molecular formula C10H5Cl2FN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrimidine ring, along with an isobutyl group.
Métodos De Preparación
The synthesis of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloro-5-fluoropyrimidine as the core structure.
Reaction with Isobutyl Group: The isobutyl group is introduced through a substitution reaction, often using isobutyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Análisis De Reacciones Químicas
4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products depend on the specific reagents used.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparación Con Compuestos Similares
4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine can be compared with other similar compounds:
4,6-Dichloro-5-fluoropyrimidine: This compound lacks the isobutyl group and has different chemical properties and applications.
4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine: This compound has a thieno ring fused to the pyrimidine ring, leading to different reactivity and applications
Propiedades
Fórmula molecular |
C14H13Cl2FN2 |
|---|---|
Peso molecular |
299.2 g/mol |
Nombre IUPAC |
4,6-dichloro-5-(4-fluorophenyl)-2-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C14H13Cl2FN2/c1-8(2)7-11-18-13(15)12(14(16)19-11)9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3 |
Clave InChI |
WFOZFSAYZUZQID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B11816173.png)
![methyl (1S,5S)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11816175.png)
![tert-butyl (2R,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11816181.png)
![2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11816188.png)

![trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate](/img/structure/B11816194.png)
![[(N'-dodecylcarbamimidoyl)amino] acetate](/img/structure/B11816202.png)
![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)

![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)
